molecular formula C13H20O2 B1604522 Ethyl hexahydro-4,7-methanoindane-3a-carboxylate CAS No. 80657-64-3

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate

Cat. No. B1604522
Key on ui cas rn: 80657-64-3
M. Wt: 208.3 g/mol
InChI Key: MGQPKOBPXHENPO-LSCVPOLPSA-N
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Patent
US04411828

Procedure details

55.0 g (0.275 mole) of 20% aqueous sodium hydroxide solution was added dropwise to a mixture of 90.0 g (0.5 mole) of tricyclo[5.2.1.02,6 ]decane-2-carboxylic acid (mixture of endo and exo compounds) and 84.8 g (0.55 mole) of diethyl sulfate over one hour under stirring at 50 C.°. After completion of the addition, the stirring was continued at that temperature for 30 minutes. After completion of the stirring, the mixture was allowed to stand at room temperature for a while to form layers. The lower aqueous layer was taken out. The temperature was elevated again to 50 C.°. 55.0 g (0.275 mole) of a 20% aqueous sodium hydroxide solution was added dropwise to the remainder over one hour under stirring at that temperature for 30 minutes. Then, 16.5 g (0.0825 mole) of 20% aqueous sodium hydroxide solution was added thereto and the whole reaction mixture was stirred at 100 C.° for 45 minutes in order to decompose unreacted diethyl sulfate. The mixture was allowed to cool and divided into layers. After the distillation, 93.6 g (yield 90.0%) of pure ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate was obtained.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([OH:15])=[O:14])[CH2:5][CH2:6][CH2:7]1.S(OCC)(O[CH2:20][CH3:21])(=O)=O>>[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:5][CH2:6][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 g
Type
reactant
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)O
Name
Quantity
84.8 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 50 C.°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
to stand at room temperature for a while
CUSTOM
Type
CUSTOM
Details
to form layers
STIRRING
Type
STIRRING
Details
under stirring at that temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 100 C.° for 45 minutes in order
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
After the distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Type
product
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 93.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04411828

Procedure details

55.0 g (0.275 mole) of 20% aqueous sodium hydroxide solution was added dropwise to a mixture of 90.0 g (0.5 mole) of tricyclo[5.2.1.02,6 ]decane-2-carboxylic acid (mixture of endo and exo compounds) and 84.8 g (0.55 mole) of diethyl sulfate over one hour under stirring at 50 C.°. After completion of the addition, the stirring was continued at that temperature for 30 minutes. After completion of the stirring, the mixture was allowed to stand at room temperature for a while to form layers. The lower aqueous layer was taken out. The temperature was elevated again to 50 C.°. 55.0 g (0.275 mole) of a 20% aqueous sodium hydroxide solution was added dropwise to the remainder over one hour under stirring at that temperature for 30 minutes. Then, 16.5 g (0.0825 mole) of 20% aqueous sodium hydroxide solution was added thereto and the whole reaction mixture was stirred at 100 C.° for 45 minutes in order to decompose unreacted diethyl sulfate. The mixture was allowed to cool and divided into layers. After the distillation, 93.6 g (yield 90.0%) of pure ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate was obtained.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([OH:15])=[O:14])[CH2:5][CH2:6][CH2:7]1.S(OCC)(O[CH2:20][CH3:21])(=O)=O>>[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:5][CH2:6][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 g
Type
reactant
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)O
Name
Quantity
84.8 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 50 C.°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
to stand at room temperature for a while
CUSTOM
Type
CUSTOM
Details
to form layers
STIRRING
Type
STIRRING
Details
under stirring at that temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 100 C.° for 45 minutes in order
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
After the distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Type
product
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 93.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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